molecular formula C6H14NO2S+ B068778 [(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium CAS No. 181878-06-8

[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium

Cat. No. B068778
M. Wt: 164.25 g/mol
InChI Key: UIHPNZDZCOEZEN-RXMQYKEDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium, also known as L-Methionine sulfoximine (MSO), is a non-proteinogenic amino acid that has been widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine.

Mechanism Of Action

MSO acts as a competitive inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing the binding of its substrate, glutamate. This leads to a decrease in the production of glutamine and an increase in the levels of glutamate and ammonia in the cell. The depletion of cellular glutamine levels can have a wide range of effects on cellular processes, including protein synthesis, energy metabolism, and neurotransmitter synthesis.

Biochemical And Physiological Effects

MSO has been shown to have a wide range of effects on cellular processes. It has been found to inhibit the growth of cancer cells by depleting their glutamine levels, which are required for their proliferation. MSO has also been shown to protect neurons from excitotoxicity, a process in which excessive glutamate release can lead to neuronal damage and death. In addition, MSO has been found to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MSO in lab experiments is its specificity for glutamine synthetase. This allows researchers to selectively inhibit this enzyme and study its effects on cellular processes. However, MSO has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other amino acids in the cell culture medium.

Future Directions

There are several future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer metabolism. MSO has been shown to inhibit the growth of cancer cells by depleting their glutamine levels, and further research in this area could lead to the development of new cancer therapies. Another area of interest is the use of MSO in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MSO has been shown to protect neurons from excitotoxicity, and further research in this area could lead to the development of new treatments for these diseases. Finally, the development of new MSO analogs with improved specificity and lower toxicity could lead to new applications in scientific research.

Synthesis Methods

MSO can be synthesized by the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction yields a mixture of L-methionine sulfoxide diastereomers, which can be separated and purified to obtain the desired (2R)-MSO enantiomer.

Scientific Research Applications

MSO has been extensively used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is a key enzyme in the metabolism of glutamate and ammonia, and its inhibition by MSO can lead to a depletion of cellular glutamine levels. This can have a wide range of effects on cellular processes, including protein synthesis, energy metabolism, and neurotransmitter synthesis.

properties

CAS RN

181878-06-8

Product Name

[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium

Molecular Formula

C6H14NO2S+

Molecular Weight

164.25 g/mol

IUPAC Name

[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium

InChI

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/p+1/t5-/m1/s1

InChI Key

UIHPNZDZCOEZEN-RXMQYKEDSA-O

Isomeric SMILES

COC(=O)[C@@H](CCSC)[NH3+]

SMILES

COC(=O)C(CCSC)[NH3+]

Canonical SMILES

COC(=O)C(CCSC)[NH3+]

synonyms

D-Methionine, methyl ester, conjugate monoacid (9CI)

Origin of Product

United States

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